(-)-Conduritol B

Glucocerebrosidase GBA Inhibitor Potency

For rigorous β-glucosidase inhibition, only enantiomerically pure (-)-Conduritol B ensures 100% active inhibitor. Using racemic mixtures halves effective concentration, corrupting Ki/IC50 values. This gold standard creates reproducible Gaucher disease models and precisely quantifies GBA catalytic sites in gene therapy research. Essential for accurate target engagement and avoiding data artifacts.

Molecular Formula C6H10O4
Molecular Weight 146.14 g/mol
CAS No. 25348-64-5
Cat. No. B043542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Conduritol B
CAS25348-64-5
Synonyms5-cyclohexene-1,2,3,4-tetrol
conduritol A
conduritol B
conduritol B, (1alpha,2alpha,3alpha,4beta)-isomer
conduritol B, (1alpha,2beta,3beta,4alpha)-isomer
conduritol B, (1R-(1alpha,2alpha,3beta,4alpha))-isomer
conduritol C
Molecular FormulaC6H10O4
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESC1=CC(C(C(C1O)O)O)O
InChIInChI=1S/C6H10O4/c7-3-1-2-4(8)6(10)5(3)9/h1-10H/t3-,4-,5+,6+/m0/s1
InChIKeyLRUBQXAKGXQBHA-UNTFVMJOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Conduritol B (CAS 25348-64-5): An Irreversible β-Glucosidase Inhibitor for Gaucher Disease Modeling and Glycosidase Research


(-)-Conduritol B, commonly utilized as its epoxide derivative Conduritol B Epoxide (CBE; CAS 6090-95-5), is a cyclitol compound and a classical, mechanism-based irreversible inhibitor of retaining β-glucosidases, particularly human lysosomal acid β-glucosidase (GBA/GCase) [1]. It acts as an activity-based probe, covalently binding to the catalytic nucleophile of its target enzymes [1]. Its primary established application is as a chemical tool to generate cell and animal models of Gaucher disease, a lysosomal storage disorder resulting from GBA deficiency [2].

Why (-)-Conduritol B's Enantiomeric Purity is Non-Negotiable for Reliable GBA Inhibition Data


Generic substitution with racemic or unspecified Conduritol B mixtures introduces significant experimental variability and invalidates quantitative conclusions. The inhibitory activity of Conduritol B Epoxide is enantiomer-specific. Conduritol-B-epoxide is a racemic mixture, but only the D-enantiomer (1-D-1,2-anhydro-myo-inositol) is the reactive species that covalently inactivates glycosidases; the L-enantiomer is inactive [1]. Using a racemic mixture effectively halves the concentration of the active inhibitor, leading to miscalculated potency values (e.g., Ki, IC50) and erroneous interpretation of target engagement. For precise biochemical studies and reproducible model generation, procurement of the enantiomerically pure (-)-Conduritol B is essential to ensure that 100% of the weighed compound contributes to the intended pharmacological effect, thereby guaranteeing data accuracy and experimental reproducibility.

Quantitative Differentiation Guide for (-)-Conduritol B: Potency, Selectivity, and Mechanism Data


(-)-Conduritol B's Moderate GBA Potency Contrasts with Cyclophellitol's Ultra-High Affinity

In a direct comparison using the same assay system, (-)-Conduritol B (as its epoxide derivative, CBE) demonstrates a Ki of 7.73 µM and an IC50 of 12.0 µM for human lysosomal acid glucosylceramidase (GBA). In stark contrast, the more advanced inhibitor cyclophellitol achieves a Ki of 0.00095 µM and an IC50 of 0.002 µM under identical conditions [1]. This represents an approximately 8,000-fold difference in affinity.

Glucocerebrosidase GBA Inhibitor Potency Ki IC50

β-Glucosidase Selectivity Profile of (-)-Conduritol B vs. Conduritol F and Cyclophellitol

(-)-Conduritol B epoxide (CBE) demonstrates functional selectivity for β-glucosidases like GBA (IC50 ~1-10 µM) over α-glucosidases (IC50 ~100 µM) . This contrasts sharply with (+)-conduritol F, which is a potent inhibitor of α-glucosidase (IC50 86.1 µM) [1]. Furthermore, a direct in vivo target engagement study using activity-based protein profiling (ABPP) revealed that CBE has a superior selectivity window for GBA in mouse brain compared to cyclophellitol. Cyclophellitol was found to inactivate both GBA and the off-target non-lysosomal glucosylceramidase (GBA2) with equal affinity, making it unsuitable for generating genuine Gaucher disease models, whereas CBE provides an acceptable window for selective GBA inhibition [2].

Glycosidase Selectivity β-Glucosidase α-Glucosidase GBA2 Target Engagement

Irreversible, Mechanism-Based Covalent Inactivation Kinetics of (-)-Conduritol B on GBA

(-)-Conduritol B functions as a mechanism-based irreversible inhibitor, requiring a reversible enzyme-inhibitor (EI) complex formation before covalent inactivation. Kinetic analysis revealed a maximal rate of inactivation (kmax) of 0.051 min⁻¹ and a dissociation constant (Ki) for the reversible EI complex of 166 µM for normal human acid β-glucosidase [1]. The 1:1 stoichiometry of binding confirms its action as a precise active-site titrant [1]. In contrast, many simple imino sugar inhibitors (e.g., NB-DGJ) are reversible, competitive inhibitors and do not permanently label the enzyme [2].

Mechanism-Based Inhibition Covalent Inhibitor Enzyme Kinetics kmax Ki

High-Value Research Applications for Enantiomerically Pure (-)-Conduritol B


Generation of Standardized, Reproducible Chemical Models of Gaucher Disease

(-)-Conduritol B (CBE) is the established gold-standard tool for creating chemical knockout models of Gaucher disease in cells and animals. Its well-characterized, moderate potency (Ki = 7.73 µM) [1] and defined in vivo selectivity window for GBA [2] allow for precise titration of residual enzyme activity. This is critical for generating disease models of consistent severity and for studying genotype-phenotype relationships, as demonstrated in murine studies where CBE treatment recapitulated the CNS phenotype of genetic Gaucher models [3].

Active-Site Titration and Quantification of Functional GBA in Biological Samples

Due to its 1:1 stoichiometric, irreversible covalent binding to the GBA active site [1], enantiomerically pure (-)-Conduritol B is an ideal probe for quantifying the molar concentration of functional GBA catalytic sites in complex biological samples. This application is essential for studying enzyme expression levels, assessing the efficacy of gene therapy or pharmacological chaperone treatments, and diagnosing residual enzyme activity in patient-derived samples, where the inactive L-enantiomer in racemic mixtures would confound results [4].

Investigating the Role of GBA in Parkinson's Disease (PD) Pathophysiology

GBA mutations are the most common genetic risk factor for Parkinson's disease. (-)-Conduritol B is a key reagent for dissecting the mechanistic link between GBA dysfunction and α-synuclein aggregation. Studies have shown that CBE-mediated GBA inhibition enhances α-synuclein toxicity [5]. The compound's defined selectivity profile [2] is crucial in these complex neurobiological studies, enabling researchers to attribute observed phenotypes specifically to GBA loss-of-function rather than confounding off-target effects.

Enzymatic Resolution and Synthesis of Enantiopure Cyclitol Derivatives

(-)-Conduritol B itself serves as a valuable chiral building block. The pure enantiomer is a key intermediate in the enzymatic resolution and synthesis of both enantiomers of conduritol B epoxide and more complex glycosidase inhibitors like cyclophellitol [6]. Procuring the pure (-)-enantiomer streamlines synthetic routes to advanced, stereochemically complex probes and potential therapeutics, saving time and resources compared to resolving racemic mixtures in-house.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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